4-tert-butyl-N-(5-chloro-2-hydroxyphenyl)benzene-1-sulfonamide
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Overview
Description
4-tert-butyl-N-(5-chloro-2-hydroxyphenyl)benzene-1-sulfonamide is an organic compound known for its diverse applications in various fields of science and industry. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a tert-butyl group and a chloro-hydroxyphenyl group. Its unique structure imparts specific chemical properties that make it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(5-chloro-2-hydroxyphenyl)benzene-1-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with tert-butylbenzene, chlorophenol, and benzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Process: The tert-butylbenzene undergoes sulfonation with benzenesulfonyl chloride to form tert-butylbenzenesulfonyl chloride. This intermediate then reacts with 5-chloro-2-hydroxyaniline under basic conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large reactors are used to handle the increased volume of reactants.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-(5-chloro-2-hydroxyphenyl)benzene-1-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and hydroxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or potassium carbonate in aqueous or organic solvents.
Major Products
Oxidation: Formation of sulfonic acids or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-tert-butyl-N-(5-chloro-2-hydroxyphenyl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-(5-chloro-2-hydroxyphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may affect various biochemical pathways, including those involved in inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide
- 4-tert-butyl-N-(5-chloro-2-aminophenyl)benzenesulfonamide
- 4-tert-butyl-N-(5-chloro-2-nitrophenyl)benzenesulfonamide
Uniqueness
4-tert-butyl-N-(5-chloro-2-hydroxyphenyl)benzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a tert-butyl group, chloro-hydroxyphenyl group, and sulfonamide moiety makes it particularly versatile in various applications.
Properties
Molecular Formula |
C16H18ClNO3S |
---|---|
Molecular Weight |
339.8g/mol |
IUPAC Name |
4-tert-butyl-N-(5-chloro-2-hydroxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H18ClNO3S/c1-16(2,3)11-4-7-13(8-5-11)22(20,21)18-14-10-12(17)6-9-15(14)19/h4-10,18-19H,1-3H3 |
InChI Key |
DQLHOGMKHODOSV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)O |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
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